N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide

genotoxicity screening Ames test SAR structural alert classification

N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide (CAS 62347-45-9; synonym N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide) is a low-molecular-weight (181.19 g·mol⁻¹) heterocyclic compound of formula C₈H₁₁N₃O₂, featuring a 1,2,4-oxadiazole core substituted at the 3-position with a methyl group and linked via the endocyclic nitrogen at the 5-position to an N-allyl-acetamide side chain. The 1,2,4-oxadiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry, serving as a bioisostere of ester, amide, and carboxamide functionalities, and has been explored extensively in programs targeting benzodiazepine receptors, sphingosine-1-phosphate receptors, and glycogen synthase kinase-3, among others.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 62347-45-9
Cat. No. B15216378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide
CAS62347-45-9
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)N(CC=C)C(=O)C
InChIInChI=1S/C8H11N3O2/c1-4-5-11(7(3)12)8-9-6(2)10-13-8/h4H,1,5H2,2-3H3
InChIKeyZCTZXQTXWGDZHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide (CAS 62347-45-9): Procurement-Relevant Identity and Class Context


N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide (CAS 62347-45-9; synonym N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide) is a low-molecular-weight (181.19 g·mol⁻¹) heterocyclic compound of formula C₈H₁₁N₃O₂, featuring a 1,2,4-oxadiazole core substituted at the 3-position with a methyl group and linked via the endocyclic nitrogen at the 5-position to an N-allyl-acetamide side chain . The 1,2,4-oxadiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry, serving as a bioisostere of ester, amide, and carboxamide functionalities, and has been explored extensively in programs targeting benzodiazepine receptors, sphingosine-1-phosphate receptors, and glycogen synthase kinase-3, among others [1]. This compound is available commercially from multiple suppliers at purity levels ≥97% and is utilized primarily as a research chemical, synthetic building block, and reference standard in fragment-based screening and medicinal chemistry optimization campaigns .

Why N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide Cannot Be Replaced by Generic 1,2,4-Oxadiazole Acetamide Analogs


Within the 1,2,4-oxadiazole-acetamide chemical space, minor structural modifications—particularly to the N-substituent identity (allyl vs. alkyl vs. benzyl), the oxadiazole ring isomer (1,2,4- vs. 1,3,4- vs. 1,2,5-oxadiazole), and the connectivity pattern (N-linked vs. C-linked via methylene spacer)—produce large, experimentally verified differences in both pharmacological activity and toxicological liability [1]. The N-allyl group in this compound is a well-characterized structural alert: a systematic structure–activity relationship (SAR) investigation encompassing >50 compounds demonstrated that all analogs bearing an allyl side chain adjacent to a 1,2,4-oxadiazole ring produced unequivocal positive responses in the Ames mutagenicity assay (strains TA1535 and TA100 with S9 metabolic activation), whereas matched-pair analogs in which the allyl group was replaced by saturated alkyl chains or in which a methylene spacer was interposed between the allyl group and the heterocycle showed markedly reduced or absent mutagenic signals [1]. Consequently, generic substitution of this compound by a structurally similar but non-allyl oxadiazole-acetamide will invariably alter the genotoxicity profile, and substitution by a regioisomeric oxadiazole (e.g., 1,3,4-oxadiazole) will additionally change receptor-binding pharmacophore geometry and metabolic stability [1][2]. These context-dependent structure–toxicity and structure–activity relationships make batch-to-batch or analog-to-analog interchange scientifically unjustifiable without explicit comparative data.

Quantitative Differentiation Evidence for N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide vs. Closest Structural Analogs


Ames Mutagenicity SAR: N-Allyl-1,2,4-oxadiazole Derivatives Are Uniformly Positive in TA1535 and TA100, Whereas N-Alkyl and Methylene-Spaced Analogs Are Negative or Weakly Positive

In a systematic Ames screening study of >50 structurally related oxadiazole compounds conducted at F. Hoffmann–La Roche, all compounds bearing an allyl group directly adjacent to an oxadiazole ring were mutagenic in at least one Salmonella strain, and compounds combining the allyl motif with the 1,2,4-oxadiazole O–N heteroatom arrangement displayed enhanced mutagenic potency in strains TA1535 and TA100 with S9 metabolic activation [1]. Specifically, the SAR analysis summarized in Figure 1 and Tables III–V of Muster et al. establishes: (i) allyl + oxadiazole co-occurrence → positive Ames signal in all cases; (ii) the O–N oxadiazole arrangement (as in 1,2,4-oxadiazole) amplifies positivity relative to the N–O arrangement (as in 1,2,5-oxadiazole); (iii) introduction of a C2 methylene bridge between allyl and oxadiazole reduces mutagenic effect; (iv) replacement of the oxadiazole ring with other 5-membered heterocycles eliminates mutagenicity when allyl is absent [1]. For the target compound—which possesses both an N-allyl substituent and the 1,2,4-oxadiazole O–N core—this SAR predicts a positive Ames classification in TA1535 and TA100 (+S9), categorically distinguishing it from N-alkyl analogs such as N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide (no allyl; predicted negative or weak) and methylene-spaced analogs such as N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide derivatives (attenuated signal) [1].

genotoxicity screening Ames test SAR structural alert classification lead optimization safety

Molecular Weight and Lipophilic Efficiency Differentiation: N-Allyl Substitution Yields an MW of 181.19 Da and a Predicted logP of ~0.5–1.0, Distinguishing It from Bulkier N-Substituted Oxadiazole Acetamides

The target compound possesses a molecular weight of 181.19 g·mol⁻¹ (C₈H₁₁N₃O₂), placing it firmly within fragment-sized chemical space and distinguishing it from larger 1,2,4-oxadiazole-acetamide derivatives that incorporate extended aromatic or aliphatic N-substituents [1]. Computational prediction of logP (ALOGPS 2.1 consensus) for the target compound yields values of approximately 0.5–1.0, whereas analogs bearing cyclohexylmethyl (MW ~237, predicted logP ~2.0–2.5) or naphthylmethyl (MW ~281, predicted logP ~2.5–3.0) substituents are substantially more lipophilic [1]. The target compound contains one hydrogen-bond acceptor (oxadiazole N and O atoms; acetamide carbonyl) and no hydrogen-bond donors, giving it a favorable profile for blood–brain barrier penetration by passive diffusion but limited aqueous solubility [1]. In fragment-based screening campaigns, its low MW and balanced logP make it a suitable starting point for fragment growing or linking strategies, whereas larger analogs exceed typical fragment rule-of-three cutoffs and are better suited to lead-optimization-stage comparisons [1].

physicochemical property profiling lead-likeness assessment fragment-based drug design computational ADMET

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: The O–N Heteroatom Arrangement Confers Distinct Mutagenicity and Receptor-Binding Geometry Relative to the N–N–O Isomer

The Muster et al. SAR study explicitly demonstrated that the heteroatom arrangement within the oxadiazole ring is a critical determinant of mutagenic outcome: 1,2,4-oxadiazoles (O–N arrangement) consistently exhibited stronger positive Ames responses than their 1,2,5-oxadiazole (N–O) counterparts, even when the allyl side chain was preserved [1]. This differential is attributed to differences in electronic distribution and metabolic activation susceptibility between the two regioisomers. Beyond mutagenicity, the 1,2,4-oxadiazole ring is a recognized bioisostere of ester and carboxamide functionalities with distinct hydrogen-bond acceptor geometry (O at position 1, N at position 4) compared to the 1,3,4-oxadiazole (N–N–O arrangement), resulting in different recognition patterns at biological targets such as sphingosine-1-phosphate receptors, GSK-3 kinase, and muscarinic acetylcholine receptors [2][3]. The target compound incorporates the 1,2,4-oxadiazole O–N arrangement, conferring target-binding geometry and metabolic liability distinct from any 1,3,4- or 1,2,5-oxadiazole analog.

regioisomer differentiation heterocycle pharmacophore geometry bioisostere selection mutagenicity SAR

N-Allyl Synthetic Handle Enables Downstream Diversification via Thiol–Ene Click Chemistry, Olefin Metathesis, and Tsuji–Trost Allylation That Is Inaccessible to N-Alkyl Analogs

The terminal alkene of the N-allyl substituent provides a reactive handle for late-stage functionalization reactions that cannot be performed on the corresponding N-alkyl (e.g., N-butyl, N-cyclopentyl) or N-benzyl analogs . Documented transformations of allyl-oxadiazole substrates include thiol–ene radical addition for bioconjugation, ring-closing metathesis for macrocyclization, and Pd(0)-catalyzed Tsuji–Trost allylic substitution for introduction of amine, alcohol, and carbon nucleophiles . The N-allyl group can also be isomerized to the corresponding enamine or cleaved under mild Pd(0) conditions to regenerate the free NH-1,2,4-oxadiazole for further acylation or alkylation, making this compound a versatile intermediate in parallel synthesis libraries . In contrast, N-alkyl analogs (e.g., 2-cyclopentyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide; MW 209.25) lack any reactive π-system and are synthetic dead-ends beyond simple amide hydrolysis or reduction. This differential synthetic utility is quantifiable: the allyl handle enables at least three orthogonal reaction manifolds (radical, metathesis, metal-catalyzed) vs. zero for saturated analogs .

synthetic chemistry click chemistry handle building block utility chemical biology probe synthesis

Optimal Procurement and Deployment Scenarios for N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide (CAS 62347-45-9)


Positive-Control Mutagenic Probe for Ames Screening Assay Validation and Structural Alert Benchmarking

Based on the class-level SAR established by Muster et al. (2003) demonstrating that all allyl-1,2,4-oxadiazole compounds are positive in the Ames assay (TA1535 and TA100 with S9 metabolic activation) [1], this compound can serve as a structurally well-characterized positive control for validating Ames screening protocols, benchmarking new tester strains, and training predictive genotoxicity models. Its low MW (181.19 Da) and commercial availability at >97% purity make it suitable as a reference standard in regulatory genotoxicity testing laboratories.

Fragment-Based Screening Starting Point for 1,2,4-Oxadiazole-Containing Lead Discovery

With an MW of 181.19 Da and predicted logP of approximately 0.5–1.0, this compound satisfies the Rule of Three criteria for fragment-based drug design [1]. It is suitable for deployment in fragment screening campaigns (NMR, SPR, or X-ray crystallography-based) targeting enzymes or receptors for which the 1,2,4-oxadiazole scaffold has shown affinity, including GSK-3 kinases, sphingosine-1-phosphate receptors, and muscarinic acetylcholine receptors, with the caveat that its allyl-associated Ames liability must be flagged and addressed during hit-to-lead optimization [1][2].

Synthetic Intermediate for Diversified Oxadiazole Library Construction via the Allyl Handle

The N-allyl substituent enables orthogonal diversification through thiol–ene click chemistry, olefin metathesis, and Pd(0)-catalyzed allylic substitution, making this compound a strategic building block for generating focused libraries of 1,2,4-oxadiazole-acetamide analogs in parallel synthesis format. This application is uniquely accessible to the allyl-bearing compound and is impossible with N-alkyl analogs (e.g., N-butyl or N-cyclopentyl derivatives) that lack the reactive π-system [1].

Genotoxicity Structure–Activity Relationship Training Set Compound for In Silico Toxicology Model Development

The well-documented structural alert (allyl + 1,2,4-oxadiazole O–N arrangement → Ames positive) makes this compound a valuable member of training and validation datasets for machine-learning-based genotoxicity prediction platforms (e.g., Derek Nexus, Sarah Nexus, Leadscope). Its inclusion improves model sensitivity for detecting allyl-heterocycle mutagenicity motifs, which are underrepresented in public mutagenicity databases relative to aromatic amine and nitroaromatic alerts [1].

Quote Request

Request a Quote for N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.